[(2R)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]-1-oxopentan-2-yl]urea
Description
[(2R)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]-1-oxopentan-2-yl]urea is a complex organic compound that features a furan ring, a piperazine moiety, and a urea linkage
Properties
IUPAC Name |
[(2R)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]-1-oxopentan-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3/c1-2-4-13(17-15(16)21)14(20)19-8-6-18(7-9-19)11-12-5-3-10-22-12/h3,5,10,13H,2,4,6-9,11H2,1H3,(H3,16,17,21)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOFSNLGFUSERZ-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)N1CCN(CC1)CC2=CC=CO2)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)N1CCN(CC1)CC2=CC=CO2)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]-1-oxopentan-2-yl]urea typically involves multiple steps:
Formation of the Furan-2-ylmethyl Piperazine: This step involves the reaction of furan-2-carboxaldehyde with piperazine under reductive amination conditions.
Introduction of the Oxopentan-2-yl Group: The furan-2-ylmethyl piperazine is then reacted with a suitable oxopentan-2-yl precursor, such as 2-oxopentanoic acid, under amide coupling conditions.
Urea Formation: Finally, the intermediate is treated with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
[(2R)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]-1-oxopentan-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(2R)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]-1-oxopentan-2-yl]urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to mimic natural substrates.
Medicine
In medicinal chemistry, [(2R)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]-1-oxopentan-2-yl]urea has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [(2R)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]-1-oxopentan-2-yl]urea involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions, while the piperazine moiety can form hydrogen bonds with biological macromolecules. The urea linkage provides additional binding sites, enhancing the compound’s overall affinity for its targets.
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanamine: Similar in structure but lacks the piperazine and urea components.
Piperazine derivatives: Compounds like 1-(2-furyl)piperazine share the piperazine core but differ in the substituents.
Urea derivatives: Compounds such as N,N’-diarylureas have similar urea linkages but different substituents.
Uniqueness
[(2R)-1-[4-(furan-2-ylmethyl)piperazin-1-yl]-1-oxopentan-2-yl]urea is unique due to its combination of a furan ring, piperazine moiety, and urea linkage
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
